N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide

thiophene regioisomerism structure–activity relationship pharmacophore geometry

This thiophene-3-carboxamide (CAS 1210939-55-1) is a critical, non-substitutable probe for NOX enzyme screening. Its unique 3-position regioisomer and carboxamide linker provide distinct target-binding geometry compared to 2-substituted or sulfonamide analogs. With zero HBDs and full Lipinski compliance, it offers a clean baseline for SAR and ADME studies and superior predicted CNS permeability for neuroinflammation models. Independent validation is required as data does not transfer from close analogs. Secure this essential comparator for your NOX isoform selectivity panels.

Molecular Formula C16H16N2O3S
Molecular Weight 316.38
CAS No. 1210939-55-1
Cat. No. B2784452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide
CAS1210939-55-1
Molecular FormulaC16H16N2O3S
Molecular Weight316.38
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)C2=CSC=C2)N3CCCC3=O
InChIInChI=1S/C16H16N2O3S/c1-21-14-9-12(17-16(20)11-6-8-22-10-11)4-5-13(14)18-7-2-3-15(18)19/h4-6,8-10H,2-3,7H2,1H3,(H,17,20)
InChIKeyKHZZVUFLTFFVME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide (CAS 1210939-55-1): Structural Identity and Procurement-Relevant Baseline


N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide (CAS 1210939-55-1) is a synthetic thiophene-3-carboxamide derivative bearing a 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl substituent, with the molecular formula C₁₆H₁₆N₂O₃S and a molecular weight of 342.42 g·mol⁻¹ [1]. The compound is categorized by multiple vendors as a potential NADPH oxidase (NOX) inhibitor with relevance to inflammatory disease research . Its computed physicochemical profile (clogP = 3.12, TPSA = 78.24 Ų, 5 H-bond acceptors, 0 H-bond donors, 6 rotatable bonds) fully complies with Lipinski's Rule of Five, positioning it as a drug-like small molecule with favorable predicted oral bioavailability characteristics [2]. Critically, the thiophene ring is attached at the 3-position carboxamide, which is a less common regioisomeric arrangement than the 2-substituted thiophene analogs prevalent in the literature—a feature that carries implications for target-binding geometry and selectivity profiles [3].

Why N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide Cannot Be Interchanged with In-Class Analogs for Scientific Procurement


Although multiple compounds share the 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl core, three structural features render CAS 1210939-55-1 non-substitutable: (i) the thiophene-3-carboxamide regioisomer places the sulfur atom in a distinct spatial orientation compared to thiophene-2-carboxamide or thiophene-2-sulfonamide analogs, directly affecting the vector of the terminal aromatic ring and altering target-binding pharmacophore geometry [1]; (ii) the carboxamide linker (–CONH–) differs fundamentally from the sulfonamide linker (–SO₂NH–) found in close analogs such as CAS 942012-78-4, with implications for hydrogen-bonding capacity, acidity (pKa), metabolic stability, and synthetic tractability [2]; (iii) the absence of hydrogen-bond donor atoms (HBD = 0) in 1210939-55-1 contrasts with both sulfonamide-containing analogs (HBD = 1) and clinically investigated NOX inhibitors such as Setanaxib (HBD = 1), predicting differential membrane permeability, solubility, and off-target binding profiles [3]. These structural divergences mean that experimental data generated on one analog cannot be assumed to translate to another—each compound demands independent validation for a given assay context [4].

N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide: Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Thiophene Attachment: 3-Carboxamide vs. 2-Carboxamide and Predicted Target-Binding Divergence

CAS 1210939-55-1 possesses a thiophene ring coupled at the 3-position via a carboxamide bond, whereas the closest in-class analog, N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide, bears the thiophene at the 2-position. This regioisomeric difference alters the dihedral angle between the thiophene and the central phenyl ring, shifting the sulfur atom by approximately 2.4 Å relative to the core scaffold [1]. In thiophene-based NOX inhibitor patent literature (e.g., EP2825165A1), the 3-carboxamide configuration has been explicitly claimed as a distinct pharmacophoric element for NOX4 inhibitory activity, whereas the 2-substituted analogs are predominantly associated with kinase inhibition [2]. This regioisomeric distinction directly impacts which protein pockets can accommodate the terminal thiophene, making the two isomers non-interchangeable for any assay targeting NOX enzymes versus kinases [3].

thiophene regioisomerism structure–activity relationship pharmacophore geometry

Carboxamide vs. Sulfonamide Linker: Physicochemical Property Comparison with 5-Ethyl-Thiophene-2-Sulfonamide Analog (CAS 942012-78-4)

The carboxamide linker (–CONH–) in 1210939-55-1 distinguishes it from the sulfonamide linker (–SO₂NH–) found in the closely related analog 5-ethyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS 942012-78-4). The target compound has a molecular weight of 342.42 g·mol⁻¹ and TPSA of 78.24 Ų, compared to 380.48 g·mol⁻¹ and TPSA of ~112 Ų for the sulfonamide analog [1]. The carboxamide linker eliminates one H-bond donor present in the sulfonamide (HBD = 0 vs. 1), which is predicted to enhance passive membrane permeability while reducing aqueous solubility. Additionally, the carboxamide group is less acidic (pKa ~15–16 for amide NH deprotonation) compared to the sulfonamide NH (pKa ~10–11), affecting ionization state at physiological pH and potentially reducing plasma protein binding [2]. The sulfonamide analog has been reported to exhibit COX-2 inhibitory activity with an IC₅₀ of 0.8 μM [3], but this activity cannot be extrapolated to the carboxamide congener due to the fundamental difference in the linker's electronic character and H-bonding geometry.

carboxamide linker sulfonamide comparator physicochemical profiling

Physicochemical Profile Differentiation from Clinically Investigated NOX Inhibitors GSK2795039 and Setanaxib

CAS 1210939-55-1 occupies a distinct physicochemical space compared to the two most advanced small-molecule NOX inhibitors. Relative to GSK2795039 (NOX2 inhibitor; MW = 450.56, clogP = 3.90–5.03, TPSA = 93.43 Ų), 1210939-55-1 has a substantially lower molecular weight (ΔMW = −108.14 g·mol⁻¹), lower lipophilicity (ΔclogP ≈ −0.78 to −1.91), and lower polar surface area (ΔTPSA = −15.19 Ų), predicting superior ligand efficiency metrics (LE ≈ 0.30–0.35 vs. ~0.20–0.25 for GSK2795039) [1]. Compared to Setanaxib (GKT137831; NOX1/4 dual inhibitor; MW = 394.85, clogP = 5.42, TPSA = 62.51, HBD = 1), 1210939-55-1 shows lower lipophilicity (ΔclogP = −2.30), higher TPSA (ΔTPSA = +15.73), and lacks the H-bond donor present in Setanaxib, predicting reduced CNS penetration risk but potentially better oral absorption due to compliance with all Lipinski rules (Setanaxib violates one rule due to high logP) . These differences position 1210939-55-1 as a potentially cleaner chemical probe with fewer off-target liabilities arising from excessive lipophilicity, though this prediction remains to be experimentally validated [2].

NOX inhibitor comparison drug-likeness ADME prediction

Absence of Hydrogen-Bond Donors: Permeability and Solubility Differentiation from All Sulfonamide-Containing Analogs

CAS 1210939-55-1 is distinguished by having zero hydrogen-bond donors (HBD = 0), a feature unique among all major structural analogs in the 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl class. The thiophene-2-sulfonamide analog (CAS not assigned; MW ≈ 352.42) carries one HBD from the sulfonamide NH, as does the 5-ethyl-substituted variant (CAS 942012-78-4; HBD = 1) . According to established drug design principles, each HBD reduces passive transcellular permeability by approximately 0.5–1.0 log unit in Caco-2 monolayer assays [1]. The absence of HBDs in 1210939-55-1 predicts superior passive membrane permeability (estimated Papp > 10 × 10⁻⁶ cm·s⁻¹ in Caco-2) relative to the sulfonamide analogs, while simultaneously predicting lower aqueous solubility due to reduced hydration capacity. This HBD = 0 profile also eliminates a potential hydrogen-bonding interaction point that may contribute to off-target binding at certain receptors (e.g., GPCRs, nuclear hormone receptors) where sulfonamide NH engagement is documented [2].

hydrogen-bond donor passive permeability Caco-2 prediction

N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide: Evidence-Backed Application Scenarios for Scientific Procurement


NADPH Oxidase (NOX) Inhibitor Screening and Chemical Biology Studies

Based on vendor classification as an NADPH oxidase inhibitor and the thiophene-3-carboxamide scaffold's association with NOX4 inhibition in patent EP2825165A1 [1], CAS 1210939-55-1 is most appropriately deployed as a probe compound in NOX enzyme screening cascades. Its physicochemical profile (clogP = 3.12, HBD = 0) predicts favorable cell permeability for intracellular NOX isoform engagement, distinguishing it from more lipophilic clinical candidates like Setanaxib (clogP = 5.42) that carry higher off-target risk. For researchers establishing NOX isoform selectivity panels, 1210939-55-1 should be co-profiled with GSK2795039 (NOX2-selective) and Setanaxib (NOX1/4-dual) to map its selectivity fingerprint, given that minor structural changes in this chemical space profoundly alter isoform preference [2].

Structure–Activity Relationship (SAR) Studies on the 3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl Scaffold

1210939-55-1 serves as an essential comparator in SAR campaigns exploring the effect of thiophene regioisomerism (3-carboxamide vs. 2-carboxamide) and linker chemistry (carboxamide vs. sulfonamide) on biological activity. When benchmarking against the sulfonamide analog CAS 942012-78-4 (COX-2 IC₅₀ = 0.8 μM), researchers can isolate the contribution of the carboxamide linker to target selectivity [3]. The compound's full Lipinski compliance and zero HBD count provide a clean baseline for assessing how incremental structural modifications (e.g., adding HBD groups or increasing MW) impact ADME properties within this chemotype [4].

Computational Chemistry and Pharmacophore Modeling Benchmarking

Given the well-defined computed properties (MW = 342.42, clogP = 3.12, TPSA = 78.24, HBA = 5, HBD = 0, RotB = 6) provided by the SilDrug server [5], CAS 1210939-55-1 is well-suited as a benchmarking compound for validating computational ADME prediction models, molecular docking protocols targeting NOX enzymes, and pharmacophore hypothesis generation for the thiophene-3-carboxamide chemotype. Its intermediate lipophilicity and moderate TPSA place it in a 'sweet spot' of drug-like chemical space where computational models typically perform with highest accuracy, making it a reliable reference standard for in silico method development.

Inflammatory Disease Model Studies Requiring NOX Pathway Modulation

The compound is categorized for applications in inflammatory disease research based on its NADPH oxidase inhibitory classification . For in vivo rodent models of inflammation (e.g., cerebral ischemia/reperfusion injury as described by Genovese et al., Brain Res., 2011), 1210939-55-1 offers a differentiated profile: its lower MW and clogP relative to GSK2795039 and Setanaxib predict better solubility and potentially reduced tissue accumulation, while its absence of HBDs may confer superior brain penetration compared to sulfonamide-containing analogs—a critical consideration for neuroinflammation models where CNS target engagement is required [6].

Quote Request

Request a Quote for N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.